Phenol, 3,5-dimethyl-4-(methylsulfinyl)-

Description

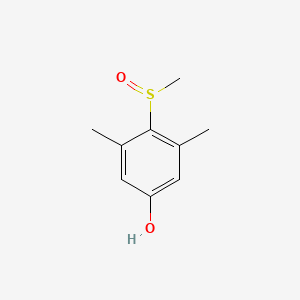

Phenol, 3,5-dimethyl-4-(methylsulfinyl)- (CAS 2635-10-1), also known as Methiocarb sulfoxide, is a metabolite of the carbamate pesticide Methiocarb (CAS 2032-65-7). Its molecular formula is C₁₁H₁₅NO₃S, with a methylsulfinyl (-S(O)CH₃) substituent at the 4-position and methyl groups at the 3- and 5-positions of the phenolic ring. This compound is formed via oxidative metabolism of Methiocarb, where the methylthio (-SCH₃) group is oxidized to the sulfinyl (-S(O)CH₃) moiety. It exhibits acute toxicity, with a reported oral LD₅₀ of 42 mg/kg in rats.

Properties

IUPAC Name |

3,5-dimethyl-4-methylsulfinylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-6-4-8(10)5-7(2)9(6)12(3)11/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBBDQFXEDCQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865052 | |

| Record name | Mesurol phenol sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22454-92-8 | |

| Record name | Phenol, 3,5-dimethyl-4-(methylsulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022454928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesurol phenol sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 3,5-DIMETHYL-4-(METHYLSULFINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8N1PC5Z0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MesurolPhenolSulfoxide typically involves the oxidation of Mesurol (methiocarb) using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone. The general reaction scheme is as follows:

[ \text{Mesurol} + \text{Oxidizing Agent} \rightarrow \text{MesurolPhenolSulfoxide} ]

Industrial Production Methods

In industrial settings, the production of MesurolPhenolSulfoxide is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the conversion of Mesurol to MesurolPhenolSulfoxide. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

MesurolPhenolSulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

Reduction: The sulfoxide group can be reduced back to the sulfide.

Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: MesurolPhenolSulfone.

Reduction: Mesurol.

Substitution: Various substituted phenol derivatives.

Scientific Research Applications

MesurolPhenolSulfoxide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfoxide chemistry.

Biology: Investigated for its potential effects on various biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical properties.

Industry: Utilized in the development of new pesticides and agrochemicals.

Mechanism of Action

The mechanism of action of MesurolPhenolSulfoxide involves its interaction with biological targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and interact with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenol ring can also participate in hydrophobic interactions, further enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Q & A

Q. What are the key synthetic routes for generating 3,5-dimethyl-4-(methylsulfinyl)phenol, and how can its purity be validated?

- Methodological Answer : The compound is primarily synthesized via oxidation of its parent compound, Methiocarb (3,5-dimethyl-4-(methylthio)phenol methylcarbamate), using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm the absence of residual starting material or sulfone byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are critical for structural confirmation, with characteristic peaks for the sulfinyl group (S=O) at ~1030-1070 cm⁻¹ in IR .

Q. How can researchers distinguish 3,5-dimethyl-4-(methylsulfinyl)phenol from its methylthio precursor and sulfone metabolite?

- Methodological Answer : Differentiation relies on analytical techniques:

- Mass Spectrometry (MS) : The sulfoxide (m/z 201 for [M+H]⁺) shows a distinct fragmentation pattern compared to the methylthio precursor (m/z 225 for Methiocarb) and sulfone metabolite (m/z 217).

- NMR : The sulfinyl group causes deshielding of adjacent protons, shifting aromatic protons to δ 7.2–7.5 ppm, while the methylthio group in Methiocarb resonates at δ 2.4–2.6 ppm.

- HPLC Retention Times : Reverse-phase HPLC with UV detection at 254 nm can separate the compounds based on polarity differences (sulfoxide > sulfone > methylthio) .

Q. What stability considerations are critical for handling and storing 3,5-dimethyl-4-(methylsulfinyl)phenol?

- Methodological Answer : The compound is sensitive to light, heat, and oxidizing agents. Storage should occur in amber glass vials at –20°C under inert gas (e.g., argon). Stability tests under accelerated conditions (40°C/75% relative humidity) for 4 weeks can predict degradation pathways. Compatibility testing with common solvents (e.g., acetonitrile, methanol) via GC-MS is recommended to avoid artifact formation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent sulfone formation .

Advanced Research Questions

Q. How does the sulfoxide metabolite influence the pharmacokinetic and toxicological profile of Methiocarb?

- Methodological Answer : In vivo studies using radiolabeled Methiocarb (¹⁴C) in rodent models reveal that the sulfoxide metabolite exhibits increased polarity, altering tissue distribution and excretion kinetics. Comparative toxicity assays show the sulfoxide has a lower acute oral LD₅₀ (e.g., 30–40 mg/kg in rats) than Methiocarb (60–70 mg/kg), suggesting enhanced bioavailability. Mechanistic studies using cytochrome P450 inhibitors (e.g., SKF-525A) can elucidate enzymatic pathways responsible for sulfoxide formation .

Q. What analytical strategies resolve contradictions in reported toxicity data for 3,5-dimethyl-4-(methylsulfinyl)phenol?

- Methodological Answer : Discrepancies in toxicity values (e.g., LD₅₀) may arise from differences in purity, species-specific metabolism, or analytical methods. To address this:

- Standardize Compound Purity : Use GC-MS or HPLC-UV to verify ≥98% purity.

- Cross-Species Metabolic Profiling : Compare metabolite formation in liver microsomes from rats, mice, and humans.

- Dose-Response Studies : Conduct acute toxicity assays under controlled conditions (e.g., OECD Guideline 423) with rigorous statistical validation .

Q. What role does 3,5-dimethyl-4-(methylsulfinyl)phenol play in environmental fate studies of Methiocarb?

- Methodological Answer : Environmental persistence is assessed via soil column chromatography and aqueous photolysis experiments. The sulfoxide’s half-life in soil (t₁/₂ = 5–7 days) is shorter than Methiocarb (t₁/₂ = 14–21 days) due to microbial oxidation. Advanced LC-MS/MS methods with electrospray ionization (ESI) quantify trace residues in environmental matrices (detection limit: 0.1 ppb). Metabolite interaction studies with soil enzymes (e.g., dehydrogenase) clarify biodegradation pathways .

Q. How can computational modeling predict the reactivity of 3,5-dimethyl-4-(methylsulfinyl)phenol in biological systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the sulfoxide’s electronic structure, predicting nucleophilic attack sites. Molecular docking simulations with acetylcholinesterase (AChE) or glutathione-S-transferase (GST) identify potential binding affinities. Quantitative structure-activity relationship (QSAR) models correlate sulfoxide derivatives’ logP values with observed toxicity, guiding analog design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.